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Compound of Interest

Compound Name: Odentegravirum

Cat. No.: B15558120 Get Quote

A note on nomenclature: The term "Odentegravirum" did not yield specific results in a

comprehensive search of scientific literature. It is presumed to be a typographical error. This

guide will therefore focus on the pharmacokinetic profiles of several well-documented HIV

integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs that share the "-

gravir" suffix. This in-depth analysis will serve as a valuable resource for researchers,

scientists, and drug development professionals by providing a comparative overview of these

critical therapeutic agents in key animal models.

Executive Summary
This technical guide provides a detailed examination of the pharmacokinetics of prominent HIV

integrase inhibitors—dolutegravir, raltegravir, elvitegravir, cabotegravir, and bictegravir—in

essential preclinical animal models, including mice, rats, and non-human primates (specifically

rhesus and cynomolgus monkeys). The document is designed to offer a clear, comparative,

and data-rich resource for researchers engaged in the development of new antiretroviral

therapies. By presenting quantitative pharmacokinetic parameters in standardized tables,

detailing experimental methodologies, and visualizing key metabolic pathways, this guide aims

to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion

(ADME) profiles of this important class of drugs.
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The following tables summarize key pharmacokinetic parameters for selected integrase

inhibitors across different animal species. These values have been compiled from various

preclinical studies and are intended to provide a comparative snapshot of drug behavior. It is

important to note that experimental conditions, such as dose, formulation, and analytical

methods, can vary between studies, influencing the reported values.

Table 1: Pharmacokinetics of Dolutegravir in Animal
Models

Species
Dose &
Route

Cmax
(ng/mL)

AUC
(ng·h/m
L)

T1/2 (h)
Bioavail
ability
(%)

Clearan
ce
(mL/min
/kg)

Vd
(L/kg)

Rat
10 mg/kg

PO
1,530 12,300 ~6 75.6 0.23 (IV) 0.1 (IV)

Monkey
5 mg/kg

PO
2,130 14,800 ~6 87.0 2.12 (IV) 0.28 (IV)

Mouse
2.5

mg/kg IP
- - - - - -

Data compiled from multiple sources.[1][2] Cmax, Maximum concentration; AUC, Area under

the curve; T1/2, Half-life; Vd, Volume of distribution.

Table 2: Pharmacokinetics of Raltegravir in Animal
Models
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Species
Dose &
Route

Cmax
(µM)

AUC
(µM·h)

T1/2 (h)
Bioavail
ability
(%)

Clearan
ce
(mL/min
/kg)

Vd
(L/kg)

Rat
10 mg/kg

PO
1.8 6.8 - 31 37 1.9

Dog
10 mg/kg

PO
12.1 58.7 - 84 3.1 1.1

Rhesus

Macaque

10 mg/kg

PO
0.4 1.5 - 13 110 3.3

Humaniz

ed

Mouse

164

mg/kg

PO

~1.5

(plasma)

~10

(plasma)
- - - -

Data compiled from multiple sources.[3][4][5] Note that units may vary between studies and

have been standardized where possible.

Table 3: Pharmacokinetics of Elvitegravir, Cabotegravir,
and Bictegravir in Animal Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26771889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5906038/
https://www.researchgate.net/figure/Pharmacokinetic-parameters-of-raltegravir-determined-for-rats-dogs-rhesus-macaques-48_tbl2_225079783
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Species
Dose &
Route

Cmax AUC T1/2
Bioavail
ability
(%)

Key
Finding
s

Elvitegra

vir

Rhesus

Macaque

50 mg/kg

PO
- - - -

Plasma

concentr

ations

were

within the

range

seen in

humans

with

unbooste

d doses.

Cabotegr

avir
Mouse

0.5

mg/kg

PO

- - - -

Part of a

dose-

optimizati

on study

in a

pregnanc

y model.

Cabotegr

avir

Rhesus

Macaque
- - -

~40 days

(LAI)
-

Long-

acting

injectable

formulati

on shows

a very

long half-

life.

Bictegrav

ir

Mouse 0.83

mg/kg

PO

- - - - Studied

in a

pregnanc

y model

to

achieve
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human-

equivalen

t

exposure

s.

Bictegrav

ir
Rabbit

100-1000

mg/kg/da

y PO

- - - -

Preclinic

al

reproduct

ive

toxicolog

y studies

noted

some

maternal

toxicity at

the

highest

dose.

This table provides a qualitative summary due to the varied nature of the available data for

these newer agents.

Experimental Protocols
Detailed and consistent experimental design is crucial for the accurate interpretation of

pharmacokinetic data. Below are generalized methodologies commonly employed in the

preclinical evaluation of integrase inhibitors.

Animal Models and Dosing
Species: Sprague-Dawley or Wistar rats, Beagle dogs, and rhesus or cynomolgus monkeys

are frequently used. Humanized mouse models are also employed to study drug effects in

the context of a human immune system.

Administration: For oral bioavailability studies, drugs are often administered via oral gavage.

Intravenous administration is used to determine absolute bioavailability and clearance. Long-
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acting formulations may be given via intramuscular or subcutaneous injection.

Formulation: The drug substance is typically dissolved or suspended in a suitable vehicle,

such as a solution of polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or other

excipients to ensure stability and facilitate administration.

Sample Collection and Analysis
Blood Sampling: Serial blood samples are collected at predetermined time points post-

dosing. Plasma is separated by centrifugation and stored frozen until analysis.

Tissue Distribution: To assess tissue penetration, animals are euthanized at various time

points, and organs of interest (e.g., liver, kidney, gut, lymphoid tissue) are harvested.

Analytical Method: Drug concentrations in plasma and tissue homogenates are typically

quantified using validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and specificity for

the parent drug and its metabolites.

The workflow for a typical preclinical pharmacokinetic study is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15558120?utm_src=pdf-body-img
https://www.benchchem.com/product/b15558120?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. tandfonline.com [tandfonline.com]

3. Mucosal tissue pharmacokinetics of the integrase inhibitor raltegravir in a humanized
mouse model: Implications for HIV pre-exposure prophylaxis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Mucosal Tissue Pharmacokinetics of the Integrase Inhibitor Raltegravir in a Humanized
Mouse Model: Implications for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Navigating Preclinical Pharmacokinetics: A Technical
Guide to Integrase Inhibitors in Animal Models]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15558120#pharmacokinetics-of-odentegravirum-
in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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